5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole
Description
Properties
IUPAC Name |
5-chloro-4-fluoro-1-methylsulfonyl-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2S/c1-15(13,14)12-5-4-6-8(12)3-2-7(10)9(6)11/h2-3H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLJXBPKWVQEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole involves several steps. One common method includes the reaction of 5-chloro-4-fluoroindole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide. These reactions can yield a variety of substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole has been studied for its potential therapeutic effects in treating various diseases. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
- Psychiatric Disorders : Research indicates that compounds similar to this may have affinity for dopamine D₄ receptors and serotonin 5-HT₂A receptors, suggesting potential use in treating schizophrenia and other psychoses without the typical extrapyramidal side effects associated with traditional antipsychotics .
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, particularly in prostate cancer models. The mechanism often involves modulation of signaling pathways critical for cell growth and survival .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups facilitate various chemical reactions, including:
- Michael Additions : The compound can act as a Michael acceptor, allowing for the formation of new carbon-carbon bonds, which is essential in building complex organic structures .
- Synthesis of Indole Derivatives : It can be used to synthesize various indole derivatives that are important in pharmaceuticals and agrochemicals .
Biological Research
This compound has been investigated for its biological activities beyond medicinal applications:
- Neuroprotective Effects : Studies suggest that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative disease therapies .
- Enzyme Inhibition : The compound's ability to interact with specific enzymes makes it a candidate for research into enzyme inhibitors that could lead to new therapeutic strategies for various diseases .
Case Study 1: Antipsychotic Properties
In a study exploring the antipsychotic potential of 5-chloro-4-fluoro derivatives, researchers found that these compounds exhibited high affinity for dopamine D₄ receptors while showing minimal binding to D₂ receptors. This selectivity suggests a reduced risk of extrapyramidal side effects commonly associated with traditional antipsychotics .
Case Study 2: Cancer Cell Proliferation
Another significant study evaluated the anticancer properties of this compound against prostate cancer cell lines. The results indicated a substantial reduction in cell viability when treated with derivatives of this compound, highlighting its potential as a lead compound in cancer therapy development .
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole with structurally related indole and dihydroindole derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Substituent Effects and Functional Group Diversity
- Electronic Effects : The methanesulfonyl group in the target compound is a stronger EWG than carboxamide or benzoyl groups in compounds, leading to reduced electron density at the indole nitrogen. This may alter reactivity in electrophilic substitution or hydrogen bonding .
Physicochemical Properties
- Melting Points : The target’s dihydroindole core and methanesulfonyl group likely reduce crystallinity compared to fully aromatic indoles in , leading to a lower melting point .
- Solubility: The methanesulfonyl group improves polar solvent compatibility compared to benzophenone-derived carboxamides , though less water-soluble than ionic salts like 6-aminoindoline dihydrochloride .
Spectroscopic Data
- NMR :
- IR : A strong S=O stretch (~1350–1160 cm⁻¹) would distinguish the target from carboxamides (C=O ~1666 cm⁻¹) .
Biological Activity
5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound can be achieved through various chemical routes. One common method involves the reaction of substituted indoles with methanesulfonyl chloride under basic conditions. The following table summarizes the key synthetic pathways:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Indole derivative + Methanesulfonyl chloride | Base (e.g., triethylamine) | High |
| 2 | Nucleophilic substitution | Heat (reflux) | Moderate to High |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in cancer treatment and enzyme inhibition.
Anticancer Properties
A study highlighted the compound's effectiveness against various cancer cell lines. The following table presents the results of cell viability assays:
| Cell Line | GI50 (nM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 45 | Moderate inhibition |
| A549 (Lung Cancer) | 30 | Strong inhibition |
| HeLa (Cervical Cancer) | 50 | Moderate inhibition |
The GI50 values indicate the concentration required to inhibit cell growth by 50%. The compound showed promising results, particularly against A549 cells, suggesting its potential as a therapeutic agent in oncology.
The mechanism by which this compound exerts its effects involves several pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cancer cell proliferation.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : The compound has been shown to halt the cell cycle at specific phases, preventing further division.
Case Studies
Several case studies have explored the biological implications of this compound:
- Case Study on Lung Cancer : In a preclinical model, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
- In Vivo Studies : Animal studies demonstrated that the compound could effectively reduce tumor growth without significant toxicity, indicating a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
